molecular formula C19H20N4O2 B12304471 5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine

5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B12304471
M. Wt: 336.4 g/mol
InChI Key: XBBRLCXCBCZIOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Vafidemstat involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary to the developers, Oryzon Genomics. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Vafidemstat undergoes various chemical reactions, primarily involving its interaction with the enzyme KDM1A. The compound acts as an irreversible inhibitor, forming a covalent bond with the enzyme. Common reagents used in these reactions include solvents and catalysts that facilitate the inhibition process. The major product formed from these reactions is the inhibited enzyme complex, which leads to the modulation of gene expression .

Mechanism of Action

Vafidemstat exerts its effects by inhibiting the enzyme KDM1A, which plays a crucial role in the demethylation of histone proteins. This inhibition leads to changes in gene expression, particularly those involved in neurogenesis, neuronal differentiation, and inflammation. The compound also inhibits monoamine oxidase B (MAO-B), contributing to its neuroprotective effects .

Comparison with Similar Compounds

Vafidemstat is unique in its dual inhibition of KDM1A and MAO-B, which sets it apart from other compounds targeting only one of these enzymes. Similar compounds include:

Vafidemstat’s specificity and dual-target mechanism make it a versatile and potent compound for treating a range of central nervous system disorders.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-[[[2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)

InChI Key

XBBRLCXCBCZIOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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